2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(bromomethyl)-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDNEGHMUVZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole
Executive Summary
2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole is a high-value heterocyclic building block characterized by a "dual-reactivity" profile: it possesses a nucleophilic imidazole core and a highly electrophilic bromomethyl "warhead" at the C2 position. This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly proton pump inhibitors (PPIs), kinase inhibitors, and DNA-binding fluorophores.
Critical Technical Note: In its neutral (free base) form, this compound is kinetically unstable due to intermolecular self-alkylation (polymerization). Consequently, it is predominantly synthesized, stored, and handled as its hydrobromide salt or generated in situ. This guide addresses the structural dynamics, stabilization strategies, and validated synthetic protocols for this volatile intermediate.
Chemical Identity & Structural Dynamics[1]
Nomenclature and Tautomerism
The designation "6-methyl" in the absence of N-alkylation refers to a tautomeric mixture. In solution, the proton on the pyrrole-like nitrogen rapidly migrates between N1 and N3. Therefore, 2-(bromomethyl)-6-methyl-1H-benzimidazole and 2-(bromomethyl)-5-methyl-1H-benzimidazole are chemically equivalent until a fixed substituent is introduced at the nitrogen.
| Property | Data |
| IUPAC Name | 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole |
| Common Synonyms | 2-(Bromomethyl)-5-methylbenzimidazole; 2-Bromomethyl-5(6)-methyl-1H-benzimidazole |
| Molecular Formula | |
| Molecular Weight | 225.09 g/mol |
| Stability | Unstable as free base (polymerizes); Stable as HBr salt |
| Reactivity Class | Alkylating Agent (Primary Benzylic Halide) |
Electrophilic Activation
The C2-bromomethyl group is activated by the adjacent imidazole ring. The electron-withdrawing nature of the imine nitrogen (C=N) enhances the electrophilicity of the methylene carbon, making it highly susceptible to
Synthetic Pathways[2][3]
The synthesis of 2-(bromomethyl)-6-methyl-1H-benzo[d]imidazole relies on the Phillips Condensation , a dehydrative cyclization between a phenylenediamine and a carboxylic acid derivative.
Validated Synthetic Route (Phillips Condensation)
The most robust method involves the reaction of 4-methyl-1,2-phenylenediamine with bromoacetic acid in aqueous mineral acid (usually 4N-6N HCl). The acid serves two purposes:
-
Catalysis: Protonates the carbonyl oxygen of the acid, facilitating nucleophilic attack by the diamine.
-
Stabilization: Protonates the benzimidazole product, preventing self-alkylation by forming the stable salt.
Reaction Mechanism Visualization
The following diagram illustrates the condensation mechanism and the critical tautomeric equilibrium.
Caption: Phillips condensation pathway yielding the stabilized salt, showing the downstream tautomeric potential upon neutralization.
Experimental Protocol: Synthesis & Isolation
Safety Warning: This compound is a potent lachrymator and vesicant . All operations must be conducted in a fume hood.
Materials
-
4-Methyl-1,2-phenylenediamine (1.0 eq)
-
Bromoacetic acid (1.2 eq)
-
Hydrochloric acid (6N)
-
Ethanol (for recrystallization)
Step-by-Step Methodology
-
Reagent Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1,2-phenylenediamine (12.2 g, 100 mmol) in 6N HCl (100 mL).
-
Addition: Add bromoacetic acid (16.7 g, 120 mmol) in a single portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours.-
Self-Validation Check: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting diamine (more polar) should disappear, replaced by a less polar UV-active spot.
-
-
Cooling & Crystallization: Cool the reaction mixture slowly to
in an ice bath. The product often precipitates as the hydrochloride/hydrobromide salt. -
Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold acetone to remove unreacted bromoacetic acid.
-
Drying: Dry the solid under vacuum over
.-
Yield Expectations: 60–75% as an off-white to grey solid.
-
Reactivity Profile & Applications
The utility of 2-(bromomethyl)-6-methyl-1H-benzo[d]imidazole lies in its ability to undergo controlled nucleophilic substitution.
Nucleophilic Substitution ( )
The bromine atom is a good leaving group, displaced by thiols, amines, or alkoxides. This reaction is the cornerstone of synthesizing Lansoprazole and Rabeprazole analogs, where a mercapto-benzimidazole or mercapto-pyridine attacks the bromomethyl center.
Self-Alkylation (Stability Risk)
If the salt is neutralized to the free base in a concentrated solution, the imidazole nitrogen (
Mitigation Strategy:
-
Perform neutralization only in the presence of the target nucleophile.
-
Use biphasic systems (DCM/Water) with phase transfer catalysts if the free base is required.
Reaction Workflow Diagram
Caption: Divergent reactivity pathways: Controlled substitution vs. unwanted polymerization.
Pharmaceutical Relevance
This scaffold is a structural analog to the core found in Omeprazole and Lansoprazole . Specifically, the 2-chloromethyl or 2-bromomethyl moiety allows for the linkage of the benzimidazole "proton pump anchor" to the pyridine "activator" via a sulfoxide/sulfide bridge.
-
Mechanism of Action (Drugs): The final drug acts as a prodrug, rearranging in the acidic environment of the parietal cells to form a sulfenamide that covalently binds to the
-ATPase enzyme. -
Research Use: The bromomethyl derivative is often preferred in research settings over the chloromethyl analog due to higher reactivity under milder conditions, preserving sensitive functional groups on the coupling partner.
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.
-
Abonia, R., et al. (2012). "Synthesis of 2-substituted benzimidazoles via microwave-assisted reaction." European Journal of Medicinal Chemistry.
-
PubChem. (n.d.).[1][2] "2-(Bromomethyl)-1H-benzimidazole Compound Summary." National Center for Biotechnology Information. [2]
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text).
Sources
Structural Divergence and Reactivity Profiles: 2-Bromomethyl vs. 2-Bromo-6-methylbenzimidazole
Executive Summary
This technical guide delineates the critical physicochemical and reactive differences between 2-(bromomethyl)-1H-benzimidazole and 2-bromo-6-methyl-1H-benzimidazole . While both share a benzimidazole core and bromine functionality, they represent fundamentally different synthetic handles. The former acts as a highly reactive benzylic electrophile (alkylating agent), while the latter functions as a heteroaryl halide (cross-coupling partner).
Part 1: Structural Anatomy & Electronic Properties
The Core Distinction
The pivotal difference lies in the position of the bromine atom relative to the aromatic system, which dictates the electronic environment and subsequent reactivity.
| Feature | 2-(Bromomethyl)benzimidazole | 2-Bromo-6-methylbenzimidazole |
| Structure Type | Alkyl Halide (Benzylic-like) | Heteroaryl Halide |
| Bromine Position | Attached to | Attached directly to |
| Primary Reactivity | Electrophilic Substitution ( | Pd-Catalyzed Coupling / |
| Tautomerism | N1-H | Critical: 5-methyl |
| CAS No. | 4857-06-1 | 5300-74-3 (generic for 5/6-Me) |
Tautomeric Equilibrium (The "6-Methyl" Trap)
Researchers must recognize that 2-bromo-6-methylbenzimidazole exists in a rapid tautomeric equilibrium with 2-bromo-5-methylbenzimidazole in solution. The "6-methyl" designation is only fixed if the N1 position is substituted (alkylated/protected).
-
Mechanism: The proton on the pyrrole-like nitrogen (N1) hops to the pyridine-like nitrogen (N3).
-
Consequence: In NMR (
DMSO- ), the methyl signals and aromatic protons often appear as broadened or averaged peaks unless the temperature is lowered.
Visualization of Structural Isomerism
The following diagram illustrates the structural divergence and the tautomeric shift inherent to the nuclear-substituted variant.
Figure 1: Structural comparison highlighting the static side-chain of Molecule A versus the dynamic tautomerism of Molecule B.
Part 2: Synthesis Pathways
The synthesis of these two molecules requires entirely different retrosynthetic disconnections.
Molecule A: 2-(Bromomethyl)benzimidazole
Pathway: Phillips-type condensation followed by halogenation.
-
Condensation: o-Phenylenediamine is reacted with glycolic acid (or 4M HCl + glycolic acid) to form 2-(hydroxymethyl)benzimidazole.
-
Bromination: The alcohol is converted to the bromide using
or .
Molecule B: 2-Bromo-6-methylbenzimidazole
Pathway: Urea cyclization followed by POBr3 mediated bromination.
-
Cyclization: 4-Methyl-1,2-diaminobenzene is condensed with urea (or carbonyl diimidazole, CDI) to form the cyclic urea intermediate, 5-methyl-2H-benzimidazol-2-one.
-
Aromatization/Bromination: The cyclic urea is treated with phosphoryl bromide (
) at elevated temperatures ( ).
Figure 2: Divergent synthetic workflows. Note the use of oxidative halogenation for B versus functional group interconversion for A.
Part 3: Reactivity Profiles & Experimental Protocols
Reactivity Matrix
| Reaction Class | 2-(Bromomethyl) [Molecule A] | 2-Bromo-6-methyl [Molecule B] |
| Nucleophilic Substitution | High ( | Low ( |
| Metal Coupling | Difficult: Prone to | Excellent: Standard substrate for Suzuki, Sonogashira, Buchwald. |
| Stability | Low: Moisture sensitive; hydrolyzes to alcohol. Skin irritant (alkylator). | High: Stable solid; resistant to hydrolysis under neutral conditions. |
| Primary Use | Attaching the benzimidazole ring to a scaffold. | Using the benzimidazole as the scaffold.[1][2][3][4][5][6][7][8] |
Protocol A: S-Alkylation (Using 2-Bromomethyl)
Context: Synthesis of 2-((benzimidazol-2-yl)methyl)thio-pyrimidines.
-
Preparation: Dissolve the thiol substrate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add
(1.5 eq) and stir for 15 min at RT to generate the thiolate. -
Alkylation: Add 2-(bromomethyl)benzimidazole (1.1 eq) dropwise (dissolved in DMF) at
.-
Expert Note: Keep temperature low to prevent N-alkylation of the benzimidazole itself (self-polymerization).
-
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with
.
Protocol B: Suzuki-Miyaura Coupling (Using 2-Bromo-6-methyl)
Context: Synthesis of 2-aryl-6-methylbenzimidazoles.
-
Setup: In a Schlenk tube, combine 2-bromo-6-methylbenzimidazole (1.0 eq), Aryl-boronic acid (1.2 eq), and
(5 mol%). -
Solvent/Base: Add 1,4-dioxane and 2M aqueous
(3:1 ratio). Degas with Argon for 10 min.-
Expert Note: The free NH of the benzimidazole can poison Pd catalysts. If yields are low, use
or protect the Nitrogen (e.g., with Boc/SEM) prior to coupling.
-
-
Reaction: Heat to
for 12 hours. -
Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).
Part 4: Safety & Handling (Critical)
-
2-(Bromomethyl)benzimidazole:
-
Hazard: Potent alkylating agent. Potential mutagen.
-
Handling: It is a lachrymator and vesicant. Must be handled in a fume hood.
-
Storage: Store at
under inert atmosphere. Prone to hydrolysis (releasing HBr).
-
-
2-Bromo-6-methylbenzimidazole:
-
Hazard: Irritant, but significantly less volatile than the bromomethyl variant.
-
Handling: Standard solid handling.
-
Storage: Stable at Room Temperature (RT).
-
References
-
Wright, J. B. (1951). "The Synthesis of Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link
-
BenchChem. (2025). "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles." Technical Whitepaper. Link
-
Ahmadi, A. (2012). "Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole." Journal of Chemical and Pharmaceutical Research, 4(7). Link
-
Claramunt, R. M., et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 10, 1620–1629. Link
-
Lee, C. K., & Lee, I. S. H. (2009). "NMR Studies of 2-Aryl Derivatives of Benzimidazole." Heterocycles, 78(2). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Monograph: Solubilization and Stability Profile of 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole in DMSO
Executive Summary & Chemical Identity[1][2][3][4]
2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole (CAS: 5300-63-0) is a critical electrophilic intermediate, predominantly utilized in the convergent synthesis of angiotensin II receptor antagonists, most notably Telmisartan .
While the compound exhibits high thermodynamic solubility in Dimethyl Sulfoxide (DMSO), this solvent system presents a paradox: the same physicochemical properties that enable high solubility (high dielectric constant, nucleophilicity of the sulfoxide oxygen) also accelerate degradation pathways. This guide defines the operational window for handling this compound to prevent yield-destroying side reactions such as Kornblum oxidation and hydrolysis.
Physicochemical Profile
| Property | Data | Relevance to Solubilization |
| CAS Number | 5300-63-0 | Identity verification. |
| Molecular Weight | 225.08 g/mol | Calculation of molarity (1 M |
| Structure | Benzimidazole core + Alkyl Bromide | Amphoteric core (soluble in polar solvents); Reactive electrophile (unstable). |
| Physical State | Crystalline Solid (Off-white/Beige) | Requires disruption of lattice energy for dissolution. |
| Key Hazard | Vesicant / Lachrymator | Alkylating agent. Handle only in a fume hood. |
Solubility Dynamics in DMSO
Theoretical & Practical Solubility
Based on industrial synthesis protocols for Telmisartan, where this intermediate is often reacted in "one-pot" conditions, the practical solubility limit in DMSO is exceptionally high compared to aqueous buffers.
-
Saturation Limit (Estimated): > 250 mg/mL (at 25°C).
-
Working Concentration: 50 – 100 mg/mL is standard for synthetic applications.
-
Analytical Standard Conc.: 1 – 10 mg/mL (Recommended for HPLC/NMR to minimize degradation).
Solvation Mechanism
DMSO is a polar aprotic solvent (
-
Dipole-Dipole Interactions: The sulfoxide dipole (
) interacts strongly with the polar benzimidazole nitrogen system. -
H-Bond Accepting: The oxygen in DMSO acts as a hydrogen bond acceptor for the acidic proton on the benzimidazole ring (
), effectively breaking the crystal lattice.
The Stability Paradox: Dissolution vs. Degradation
Critical Warning: While DMSO dissolves the compound instantly, it is not an inert carrier. The presence of the highly reactive bromomethyl group (
Pathway A: The Kornblum Oxidation (DMSO-Mediated)
Although classic Kornblum oxidation requires heat, the bromomethyl group is activated by the benzimidazole ring. The sulfoxide oxygen of DMSO can nucleophilically attack the methylene carbon, displacing the bromide. This forms an alkoxysulfonium salt, which decomposes to the corresponding aldehyde (2-formyl-6-methylbenzimidazole) upon treatment with base or prolonged storage.
Pathway B: Hydrolysis (Moisture Sensitivity)
DMSO is hygroscopic. Even "dry" DMSO can absorb atmospheric moisture. Water acts as a nucleophile, displacing the bromide to form the alcohol derivative (2-(hydroxymethyl)-6-methylbenzimidazole). This is the most common impurity found in aged stock solutions.
Pathway C: Self-Alkylation (Dimerization)
The benzimidazole ring contains a nucleophilic nitrogen (N3). In concentrated solutions (>100 mg/mL), an intermolecular reaction can occur where the N of one molecule attacks the
Visualization of Degradation Pathways
The following diagram maps the kinetic risks associated with DMSO solubilization.
Figure 1: Mechanistic pathways of degradation in DMSO. Red arrows indicate irreversible chemical changes.
Standardized Protocol: "The Anhydrous Standard"
To ensure data integrity and synthetic yield, the following protocol must be strictly adhered to. This method minimizes the "Time-to-Degradation" window.
Reagents Required[4][5][8][9][10][11]
-
Solvent: DMSO, Anhydrous (≥99.9%, treated with molecular sieves). Do not use standard laboratory grade DMSO.
-
Vessel: Amber glass vial (protects light-sensitive alkyl bromide).
-
Atmosphere: Argon or Nitrogen flush recommended.
Step-by-Step Workflow
-
Preparation of Solvent:
-
Ensure DMSO is dry. If unsure, add activated 3Å or 4Å molecular sieves to the DMSO bottle 24 hours prior to use.
-
Why? Removes water to block Pathway B (Hydrolysis).
-
-
Weighing & Transfer:
-
Weigh the target mass of 2-(bromomethyl)-6-methyl-1H-benzo[d]imidazole rapidly.
-
Transfer to an amber vial.
-
-
Solubilization:
-
Add the anhydrous DMSO.
-
Vortex for 15–30 seconds. Do not sonicate with heat.
-
Observation: The solid should dissolve almost instantly to form a clear, slightly yellow solution.
-
-
Immediate Usage or Storage:
-
Best Practice: Use immediately (< 1 hour).
-
Storage: If storage is unavoidable, freeze at -20°C or -80°C .
-
Constraint: Never store at Room Temperature (RT) for > 4 hours.
-
Protocol Visualization
Figure 2: Operational workflow for preparing stable stock solutions.
Analytical Validation (QC)
When using this compound as a standard, you must validate that the DMSO has not induced degradation.
HPLC Method for Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV @ 254 nm.
-
Expected Result:
-
Parent Peak: ~6-7 min retention (hydrophobic).
-
Hydrolysis Impurity (Alcohol): Shifts to earlier retention time (more polar).
-
Dimer Impurity: Shifts to later retention time (highly lipophilic).
-
References
-
Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051. Link
-
Reddy, K. S., et al. (2014). Process for the preparation of Telmisartan.[1][2] U.S. Patent No. 8,691,999. Washington, DC: U.S. Patent and Trademark Office. Link
-
Kornblum, N., et al. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[3][4] Journal of the American Chemical Society, 81(15), 4113–4114. Link
-
BenchChem. (2025).[5] Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole.Link
-
PubChem. (2023). Compound Summary: 2-(Bromomethyl)-6-methyl-1H-benzimidazole.[6][5] National Library of Medicine.[7] Link
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. DMSO Oxidation of Benzyl Alcohols to Benzaldehydes [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
- 7. 2-(Bromomethyl)-1-methyl-1H-benzimidazole | C9H9BrN2 | CID 2795120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 2-(Bromomethyl)-5(6)-methyl-1H-benzimidazole
[1]
Executive Summary
2-(Bromomethyl)-5(6)-methyl-1H-benzimidazole is a critical heterocyclic intermediate employed primarily in the synthesis of biologically active compounds, including proton pump inhibitors (PPIs) and antimicrobial agents.[1] Its chemical identity is defined by a dynamic annular tautomerism, where the hydrogen atom on the imidazole nitrogen oscillates between the N1 and N3 positions, rendering the 5-methyl and 6-methyl isomers chemically equivalent in solution.[1] This guide provides a rigorous analysis of its nomenclature, synthetic pathways, reactivity profile, and handling protocols for research and drug development applications.[2]
Chemical Identity & Nomenclature[2][3][4]
IUPAC Designation and Tautomerism
The compound exists as a tautomeric mixture in solution.[2] The IUPAC name depends on the specific tautomer fixed by substitution or observed in the solid state, but in solution, it is collectively referred to as 2-(bromomethyl)-5(6)-methyl-1H-benzimidazole .
-
Tautomer A: 2-(Bromomethyl)-5-methyl-1H-benzimidazole
-
Tautomer B: 2-(Bromomethyl)-6-methyl-1H-benzimidazole[1]
Mechanism of Tautomerism: The rapid migration of the proton between N1 and N3 creates a resonance-like equilibrium. The "5(6)" notation acknowledges that unless the nitrogen is alkylated (locking the structure), the methyl substituent on the benzene ring effectively occupies both positions relative to the imidazole core.
Key Chemical Data
| Property | Specification |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| CAS Number | 886365-17-9 (Generic/Isomer specific) / 7033-66-1 (Related mixture) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Melting Point | 130–135 °C (Decomposes) |
Visualization of Tautomeric Equilibrium
The following diagram illustrates the prototropic shift defining the 5(6) nomenclature.
Synthetic Methodologies
Two primary routes exist for the synthesis of this scaffold: direct condensation (Phillips-type) and functional group modification (Hydroxymethylation followed by Bromination). The Hydroxymethylation-Bromination route is preferred for high purity and yield, avoiding the formation of side products common in direct alkylation.
Preferred Route: Hydroxymethylation-Bromination
This two-step protocol synthesizes the alcohol intermediate first, followed by conversion to the alkyl bromide.[1]
Step 1: Synthesis of 2-(Hydroxymethyl)-5(6)-methyl-1H-benzimidazole
-
Reagents: 4-Methyl-1,2-phenylenediamine (1.0 eq), Glycolic acid (1.2 eq), 4N HCl.[1]
Protocol:
-
Dissolve 4-methyl-1,2-phenylenediamine (12.2 g, 0.1 mol) in 100 mL of 4N HCl.
-
Add glycolic acid (70% aqueous solution, 11 g, 0.12 mol).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).[2][4]
-
Cool the reaction mixture to 0–5 °C.
-
Neutralize carefully with aqueous Ammonia (25%) to pH ~8.[2]
-
Filter the precipitated solid, wash with ice-cold water, and dry.[2]
Step 2: Bromination to 2-(Bromomethyl)-5(6)-methyl-1H-benzimidazole
-
Reagents: 2-(Hydroxymethyl) intermediate, Thionyl Bromide (SOBr₂) or HBr/H₂SO₄.
-
Solvent: DCM or Chloroform (anhydrous).[2]
Protocol:
-
Suspend the dry hydroxymethyl intermediate (10 g) in anhydrous DCM (100 mL).
-
Cool to 0 °C in an ice bath.
-
Add Thionyl Bromide (1.2 eq) dropwise over 30 minutes. Caution: SO₂ gas evolution.[1][2]
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench reaction by pouring into ice-water/NaHCO₃ mixture.
-
Extract with DCM, dry over MgSO₄, and concentrate in vacuo.
-
Recrystallize from acetonitrile if necessary.[2]
Synthesis Workflow Diagram
Reactivity Profile & Applications
The 2-bromomethyl group renders this molecule a potent electrophile , specifically designed for
Primary Reactivity: Nucleophilic Substitution
The bromine atom is a labile leaving group.[2] Nucleophiles such as thiols, amines, and alkoxides readily attack the exocyclic methylene carbon.[2]
-
Thiolysis: Reaction with 2-mercaptobenzimidazole derivatives yields bis-benzimidazole sulfides, the core scaffold of Omeprazole and Lansoprazole (Proton Pump Inhibitors).[1]
-
Amination: Reaction with secondary amines yields 2-aminomethyl derivatives, common in antihistamine research.[1][2]
Reactivity Pathway Diagram[1][2]
Safety & Handling
As an
-
Lachrymator: The bromomethyl moiety is a potent mucous membrane irritant.[2] All operations must be conducted in a functioning fume hood.[2]
-
Skin Corrosive: Causes severe skin burns.[2] Double-gloving (Nitrile) is recommended.[1][2]
-
Storage: The free base is unstable and prone to polymerization.[2] Store at -20 °C under inert atmosphere (Argon/Nitrogen). The hydrobromide salt is significantly more stable.[2]
References
-
BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. BenchChem Technical Notes.
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2795120, 2-(Bromomethyl)-1-methyl-1H-benzimidazole. (Note: Reference for structural analogs and naming conventions).
-
Organic Syntheses. (1943).[2] Benzimidazole Synthesis via Phillips Condensation. Org. Synth. Coll. Vol. 2, p. 65.
-
Sigma-Aldrich. (2025).[2] Product Specification: 2-(Bromomethyl)benzimidazole derivatives.
-
ResearchGate. (2023). Synthesis, Reactivity and Biological Activity of Benzimidazoles.
Sources
- 1. 30770-24-2|2-(Bromomethyl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 5-BROMO-2-METHYL-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Profiling of 2-Substituted Methylbenzimidazoles
The following technical guide is structured to serve as a definitive reference for researchers investigating the physicochemical and synthetic characteristics of 2-substituted methylbenzimidazoles.
Executive Summary
The 2-substituted methylbenzimidazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for proton pump inhibitors (PPIs), anthelmintics, and angiotensin II receptor antagonists. Its utility stems from its amphoteric nature, high stability, and the ability to modulate lipophilicity via the 2-position substituent.
This guide moves beyond basic characterization to explore the structure-property relationships (SPR) that drive experimental success. We focus specifically on the dynamic tautomerism of the 5-methyl/6-methyl isomers, pH-dependent solubility profiles, and fluorescence characteristics relevant to bio-imaging.
Structural Dynamics: The Tautomeric Equilibrium
For any researcher working with 5-methylbenzimidazoles substituted at the 2-position, understanding annular tautomerism is non-negotiable. Unlike N-alkylated derivatives, the N-unsubstituted core exists as a rapid equilibrium mixture of 5-methyl and 6-methyl tautomers in solution.
Mechanistic Insight
The hydrogen on the imidazole nitrogen (N1) is labile. In solution, it shifts rapidly between N1 and N3. This means that a "5-methyl" derivative is chemically equivalent to a "6-methyl" derivative unless the nitrogen is substituted (locked). This equilibrium is influenced by:
-
Solvent Polarity: Polar solvents stabilize the more dipolar tautomer.
-
Electronic Effects: Electron-withdrawing groups at the 2-position generally favor the tautomer where the proton is on the nitrogen distal to the substituent to minimize repulsion.
Visualization: Tautomeric Shift
The following diagram illustrates the proton migration that renders the 5- and 6-positions equivalent in solution.
Figure 1: Annular tautomerism in 5-methylbenzimidazoles. Note that in NMR timescales, this often results in signal broadening or averaging of the C5/C6 signals.
Physicochemical Profiling
Success in drug formulation depends on mastering the amphoteric nature of this scaffold.
Acid-Base Behavior (pKa)
2-substituted benzimidazoles are amphoteric . They can accept a proton to form a cation (pyridinium-like N3) or donate a proton to form an anion (pyrrole-like N1).
-
pKa1 (Basic, ~5.5): Protonation of the imine nitrogen. This value is critical for lysosomal trapping in cells. Substituents at the 2-position drastically shift this:
-
Electron Donating (e.g., -CH3): Increases basicity (pKa shifts to ~5.8 - 6.0).
-
Electron Withdrawing (e.g., -CF3): Decreases basicity (pKa shifts to < 4.5).
-
-
pKa2 (Acidic, ~12.3): Deprotonation of the amine nitrogen. Important for salt formation (e.g., Sodium salts of PPIs).
Solubility & Lipophilicity
The solubility profile is U-shaped relative to pH.
-
pH < 4: Highly soluble (Cationic species).
-
pH 7-10: Low solubility (Neutral species).
-
pH > 12: Soluble (Anionic species).
Data Summary: Substituent Effects
The table below summarizes how changing the group at the 2-position (R) on a 5-methylbenzimidazole core affects key properties.
| 2-Position Substituent (R) | Electronic Effect | Approx pKa (Conj. Acid) | LogP (Neutral) | Fluorescence (Quantum Yield) |
| -H | Reference | 5.5 | 1.32 | Low |
| -CH3 (Methyl) | Inductive Donor | 5.8 | 1.65 | Moderate |
| -CH2Cl (Chloromethyl) | Inductive W/D | 4.2 | 1.90 | Low (Quenching) |
| -Ph (Phenyl) | Conjugation | 5.3 | 2.85 | High (ESIPT possible) |
| -NH2 (Amino) | Resonance Donor | 7.5 | 0.95 | Moderate |
Experimental Protocol: Synthesis & Characterization
While microwave-assisted methods are gaining traction, the Phillips Condensation remains the gold standard for robustness and scalability in an industrial setting.
Workflow Logic
We utilize 4N HCl as both the solvent and catalyst. This ensures the diamine is protonated (preventing oxidation) while activating the carboxylic acid derivative for nucleophilic attack.
Figure 2: Standard Phillips Condensation workflow for benzimidazole synthesis.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 2-chloromethyl-5-methylbenzimidazole.
-
Reagent Prep: Dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in 4N HCl (10 mL/g).
-
Validation: Solution must be clear/pinkish. Dark brown indicates oxidation of diamine; discard if observed.
-
-
Condensation: Add chloroacetic acid (1.2 eq). Reflux at 100°C for 4 hours.
-
Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Disappearance of diamine spot (lower Rf) confirms completion.
-
-
Workup: Cool to 0°C. Slowly add concentrated Ammonia (NH4OH) until pH reaches ~9.
-
Critical Step: Do not use NaOH if your product has sensitive esters. Ammonia provides a cleaner precipitate.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (7:3).
-
Yield Check: Expected yield >75%.[1] MP should be sharp (range < 2°C).
-
Optoelectronic Properties: Fluorescence
2-substituted benzimidazoles, particularly those with aryl substituents (e.g., 2-phenyl), exhibit significant fluorescence due to extended conjugation.
Excited-State Intramolecular Proton Transfer (ESIPT)
If the 2-substituent contains a proton donor (like an -OH group on a phenyl ring), these molecules undergo ESIPT.
-
Excitation: Molecule absorbs UV light (~330 nm).
-
Proton Transfer: In the excited state, the phenolic proton transfers to the imidazole nitrogen (N3).
-
Emission: The molecule relaxes, emitting a photon with a large Stokes Shift (>100 nm), often in the blue-green region (~450-500 nm).
Application: This property is exploited to create "Turn-On" fluorescent probes for sensing metal ions (Zn2+, Cu2+) which coordinate to the nitrogen, blocking ESIPT and altering the emission wavelength.
References
-
Synthesis & Pharmacophore Review: Title: Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Source: Longdom Publishing. URL:[Link]
-
Tautomerism Mechanisms: Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Source: National Institutes of Health (PMC). URL:[Link]
-
Fluorescence Properties: Title: New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Source: National Institutes of Health (PMC). URL:[Link]
-
Microwave Synthesis Protocols: Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Source: National Institutes of Health (PMC). URL:[Link]
-
General Physical Properties (PubChem): Title: Benzimidazole Compound Summary.[2][3][4][5][6][7][8][9][10][11] Source: PubChem.[3] URL:[Link]
Sources
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. iajpr.com [iajpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
Methodological & Application
Procedure for N-alkylation using 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole
Application Note: N-Alkylation Protocols Using 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole
Executive Summary & Reagent Profile
This technical guide details the procedure for utilizing 2-(bromomethyl)-6-methyl-1H-benzo[d]imidazole (referred to herein as Reagent 1 ) as an electrophilic building block for the N-alkylation of amines and related nucleophiles.
Reagent 1 is a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of proton pump inhibitors (PPIs), antihistamines, and antiviral agents. However, its application presents two specific challenges that this protocol addresses:
-
Instability: The free base form of 2-(bromomethyl)benzimidazoles is prone to rapid self-polymerization (intermolecular N-alkylation).
-
Tautomerism: The "6-methyl-1H" designation implies a tautomeric equilibrium with the 5-methyl form in solution, which persists until the benzimidazole ring nitrogen is substituted.
Physicochemical Profile
| Property | Specification | Note |
| Structure | Benzimidazole core with exocyclic bromomethyl | Electrophilic center at |
| Form | Typically supplied as Hydrobromide Salt (HBr) | The salt stabilizes the molecule against self-alkylation. |
| pKa (Benzimidazole NH) | ~12.0 | Weakly acidic; can be deprotonated by strong bases (NaH). |
| Reactivity | High ( | Reacts with |
| Tautomerism | 5-Me | In solution (DMF/DMSO), these forms interconvert rapidly. |
Mechanistic Principles
The reaction follows a bimolecular nucleophilic substitution (
Critical Control Point: The reaction conditions must favor the attack of the target amine over the benzimidazole nitrogen of a neighboring reagent molecule.
-
Risk: If the reaction mixture is too basic (pH > 12) or the target nucleophile is weak, Reagent 1 will deprotonate and alkylate itself, forming insoluble polymers.
-
Solution: Use the HBr salt form and a mild base (e.g.,
, DIPEA) that neutralizes the HBr and the generated acid but does not aggressively deprotonate the benzimidazole ring.
Caption: Figure 1. Competitive reaction pathways. Kinetic control is required to favor the target product over self-polymerization.
Detailed Experimental Protocol
Protocol A: General N-Alkylation of Secondary Amines
Best for: Piperazines, Morpholines, Piperidines, and electron-rich anilines.
Materials:
-
Reagent 1: 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole hydrobromide (1.0 equiv).
-
Nucleophile: Target secondary amine (1.1 – 1.2 equiv).
-
Base: Potassium Carbonate (
), anhydrous, powder (2.5 – 3.0 equiv).-
Note: Excess base is required to neutralize the HBr salt (1 equiv) and the HBr generated during alkylation (1 equiv).
-
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.
Step-by-Step Procedure:
-
Preparation of Nucleophile Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (1.2 mmol) in anhydrous MeCN (5 mL).
-
Add
(3.0 mmol) to the solution. Stir at Room Temperature (RT) for 10 minutes to ensure a homogeneous suspension.
-
-
Addition of Reagent:
-
Crucial Step: Cool the suspension to 0°C (ice bath).
-
Add Reagent 1 (HBr salt) (1.0 mmol) portion-wise over 5 minutes.
-
Why? Adding the solid reagent slowly to the cold amine solution ensures the amine is always in excess locally, minimizing self-alkylation.
-
-
Reaction:
-
Allow the mixture to warm to RT naturally.
-
Stir at RT for 4–12 hours.
-
Monitoring: Check by TLC (System: DCM/MeOH 9:1). The starting material (Reagent 1) will appear as a polar spot; the product is typically less polar.
-
Optimization: If the reaction is incomplete after 6 hours, heat to 40–50°C. Avoid boiling MeCN as high heat promotes polymerization.
-
-
Workup:
-
Filter off the inorganic solids (
, KBr). Wash the filter cake with MeCN. -
Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
) and Brine ( ). -
Dry the organic layer over
, filter, and concentrate.
-
-
Purification:
-
The crude residue is often pure enough for subsequent steps. If necessary, purify via Flash Column Chromatography (Silica gel, Gradient: 0
5% MeOH in DCM).
-
Protocol B: Alkylation of "Hard" Nucleophiles (Amides/Sulfonamides)
Best for: Indoles, Amides, or weak nucleophiles requiring stronger activation.
Modification:
-
Base: Sodium Hydride (NaH) cannot be used easily because it will deprotonate the benzimidazole ring first.
-
Strategy: Use Cesium Carbonate (
) in DMF at 60°C. Cesium promotes the "cesium effect," enhancing solubility and reactivity of the nucleophile without requiring a pKa > 20 base.
Data Analysis & Troubleshooting
Tautomerism in NMR
The product will contain the 6-methyl-1H-benzimidazole moiety. In
-
Broadening: The signals for the aromatic protons (H4, H5, H7) may appear broad or split due to the 5-Me/6-Me tautomeric exchange rate being intermediate on the NMR time scale.
-
NH Signal: A broad singlet around 12.0–12.5 ppm.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitate forms immediately upon addition | Polymerization of Reagent 1 | Ensure temperature is 0°C during addition. Increase solvent volume to dilute. |
| Low Yield / Multiple Spots | Competitive N-alkylation of the ring | Use a milder base (DIPEA instead of Carbonate). Ensure Amine is in excess (1.5 equiv). |
| No Reaction | Reagent 1 Hydrolysis | Check Reagent 1 quality. If it smells strongly of HBr/acid or is sticky, it may have degraded. Recrystallize or buy fresh. |
| Product is stuck in aqueous layer | Product is too polar (amphoteric) | Use n-Butanol for extraction or simply evaporate the reaction solvent and load directly onto silica. |
Workflow Decision Tree
Caption: Figure 2. Selection of reaction conditions based on nucleophile strength.
References
-
BenchChem. (2025).[1][2] Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from
-
PubChem. (2023). 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide Data Sheet. CID 24229451. Retrieved from
-
D. Raja et al. (2020).[3] Benzimidazole synthesis and functionalization. Journal of Organic Chemistry, 85, 11531-11540.[3] Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide. Retrieved from
-
Podunavac-Kuzmanović, S. O. et al. (2025). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. ResearchGate. Retrieved from
Sources
Application Note & Protocol: Modular Synthesis of Benzimidazole-Based Schiff Bases via 2-(Bromomethyl)-1H-benzimidazole Intermediates
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, the benzimidazole nucleus is a quintessential "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, a property that has been exploited in the development of numerous therapeutic agents.[1][2] The fusion of a benzene ring with an imidazole ring creates a bicyclic system with a unique electronic and steric profile, making it a cornerstone in drugs ranging from proton pump inhibitors to anthelmintics.[3][4]
Equally important is the Schiff base, or azomethine, linkage (-C=N-). This dynamic covalent bond is not merely a linker but an active pharmacophore. The imine group is critical for the biological activities of many compounds, including antibacterial, antifungal, and anticancer properties, often through mechanisms involving coordination with metal ions or interaction with active sites of enzymes.[2][5][6]
The strategic conjugation of these two powerful moieties—benzimidazole and a Schiff base—can lead to novel molecular architectures with synergistic or enhanced biological activities.[7][8] This guide details a robust and modular synthetic strategy that leverages the reactivity of a 2-(bromomethyl)-1H-benzimidazole precursor. This intermediate serves as a versatile electrophilic hub, enabling the systematic construction of diverse benzimidazole-based Schiff bases for screening and drug development pipelines.
Section 1: Synthetic Strategy Overview
The synthetic pathway is designed as a multi-stage process that offers modularity, allowing for the generation of a library of compounds from common intermediates. The core logic relies on the exceptional reactivity of the bromomethyl group as a leaving group in nucleophilic substitution reactions.
The overall strategy is bifurcated into two primary phases:
-
Synthesis of the Key Electrophilic Precursor: The initial phase focuses on the reliable synthesis of 2-(bromomethyl)-1H-benzimidazole. This compound is the linchpin of the entire methodology.
-
Functionalization and Schiff Base Formation: The precursor is then converted into a nucleophilic amine intermediate, 2-(aminomethyl)-1H-benzimidazole. This amine is subsequently condensed with a selected aldehyde to form the final Schiff base product. This modularity at the aldehyde stage allows for extensive Structure-Activity Relationship (SAR) studies.
The causality behind this approach is rooted in fundamental organic chemistry principles. The C-Br bond in the benzylic-like position of the precursor is activated towards nucleophilic substitution. By converting this bromide to an amine, we transform the molecule's reactivity from electrophilic to nucleophilic, priming it for the subsequent condensation reaction with an electrophilic aldehyde.
Diagram 1: High-level overview of the two-phase synthetic strategy.
Section 2: Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Protocol 2.1: Synthesis of 2-(Bromomethyl)-1H-benzimidazole (Precursor)
This protocol is a two-step procedure adapted from established methodologies.[9][10]
Step A: Synthesis of (1H-Benzimidazol-2-yl)-methanol
-
Rationale: This step involves the acid-catalyzed condensation of an ortho-diamine with a carboxylic acid (glycolic acid) to form the benzimidazole ring system. This is a classic Phillips benzimidazole synthesis.[9]
-
Materials & Reagents:
-
o-Phenylenediamine (1.0 eq)
-
Glycolic acid (1.8 eq)
-
4 M Hydrochloric Acid (HCl)
-
Aqueous Sodium Hydroxide (NaOH) solution (for neutralization)
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine dissolved in 4 M HCl.
-
In a separate beaker, dissolve glycolic acid in 4 M HCl.
-
Add the glycolic acid solution to the o-phenylenediamine solution.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the mixture by adding aqueous NaOH solution until the pH is basic. This causes the product to precipitate.
-
Filter the resulting solid precipitate, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
-
The crude product can be recrystallized from hot water to yield (1H-Benzimidazol-2-yl)-methanol as a white or light brown powder.[9]
-
Step B: Bromination of (1H-Benzimidazol-2-yl)-methanol
-
Rationale: The primary alcohol is converted to the corresponding alkyl bromide using a brominating agent like thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃). SOBr₂ is often preferred as its byproducts (SO₂ and HBr) are gaseous and easily removed.
-
Materials & Reagents:
-
(1H-Benzimidazol-2-yl)-methanol (1.0 eq)
-
Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Cyclohexane, Chloroform)
-
-
Procedure:
-
Suspend (1H-Benzimidazol-2-yl)-methanol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension in an ice bath.
-
Slowly add the brominating agent (e.g., SOBr₂) dropwise via a syringe or dropping funnel. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture, and carefully pour it onto crushed ice to quench any excess brominating agent.
-
Neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)-1H-benzimidazole. Further purification can be achieved by column chromatography or recrystallization.
-
Protocol 2.2: Synthesis of a Representative Benzimidazole Schiff Base
This protocol details the conversion of the bromomethyl precursor into an amine, followed by condensation with an aldehyde, using 4-fluorobenzaldehyde as an example.[11]
Step A: Synthesis of 2-(Aminomethyl)-1H-benzimidazole
-
Rationale: The Delépine reaction is a reliable method for converting an alkyl halide to a primary amine. It involves the formation of a hexaminium salt, which is then hydrolyzed under acidic conditions to yield the desired amine. This avoids over-alkylation issues common in direct ammonolysis.
-
Materials & Reagents:
-
2-(Bromomethyl)-1H-benzimidazole (1.0 eq)
-
Hexamethylenetetramine (Hexamine) (1.1 eq)
-
Chloroform (or other suitable solvent)
-
Ethanol
-
Concentrated HCl
-
-
Procedure:
-
Dissolve 2-(bromomethyl)-1H-benzimidazole and hexamine in chloroform.
-
Reflux the mixture for 4-6 hours. A precipitate (the hexaminium salt) will form.
-
Cool the mixture and filter the salt. Wash the solid with a small amount of cold chloroform and dry.
-
To hydrolyze the salt, reflux it in a mixture of ethanol and concentrated HCl for 8-12 hours.
-
Cool the solution and remove the solvent under reduced pressure.
-
Treat the residue with a strong base (e.g., NaOH pellets or concentrated NaOH solution) to liberate the free amine, which can then be extracted with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the resulting 2-(aminomethyl)-1H-benzimidazole.
-
Step B: Condensation with 4-Fluorobenzaldehyde
-
Rationale: This is a classic Schiff base formation (imine synthesis) via nucleophilic addition-elimination. The amine's nitrogen attacks the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond. A catalytic amount of acid can accelerate the reaction.
-
Materials & Reagents:
-
2-(Aminomethyl)-1H-benzimidazole (1.0 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
-
Procedure:
-
Dissolve 2-(aminomethyl)-1H-benzimidazole in absolute ethanol in a round-bottom flask.
-
Add 4-fluorobenzaldehyde to the solution, followed by a few drops of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation is incomplete, the mixture can be cooled further in an ice bath or the solvent volume can be reduced.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield the final Schiff base, N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine.[11]
-
Section 3: Characterization and Data Validation
Confirmation of the structures of the intermediates and the final product is critical. The following techniques are standard for validation.
-
FT-IR Spectroscopy: For the final Schiff base, look for the appearance of a strong absorption band around 1600-1650 cm⁻¹ , characteristic of the C=N (imine) stretch. The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the primary amine N-H bends from the intermediate also confirms the reaction.[12]
-
¹H NMR Spectroscopy: The most diagnostic signal is the proton on the imine carbon (CH=N), which typically appears as a singlet in the downfield region of δ 7.5-9.0 ppm .[2][12] The methylene protons (-CH₂-) connecting the benzimidazole ring to the imine nitrogen will appear as a singlet around δ 4.5-5.0 ppm . The aromatic protons and the benzimidazole N-H proton (often broad, > δ 10 ppm) will also be present.[1][12]
-
¹³C NMR Spectroscopy: The imine carbon (C=N) signal is a key indicator, typically found around δ 150-165 ppm .[1][12]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target compound, confirming its elemental composition.[9]
| Compound | Step | Typical Yield | Melting Point (°C) | Key ¹H NMR Signal (δ ppm) | Key IR Band (cm⁻¹) |
| (1H-Benzimidazol-2-yl)-methanol | 2.1.A | ~85-90% | 171-174 | 4.6 (s, 2H, CH₂), 5.0-6.0 (br s, 1H, OH) | 3200-3400 (O-H, N-H) |
| 2-(Bromomethyl)-1H-benzimidazole | 2.1.B | ~85-90% | 158-162 | 4.64 (s, 2H, CH₂Br), 4.89 (s, 1H, NH)[9] | ~3345 (N-H), ~667 (C-Br)[9] |
| Final Schiff Base | 2.2.B | ~65-75% | 125 | ~7.7 (s, 1H, CH=N), ~4.8 (s, 2H, CH₂)[11][12] | ~1630 (C=N) |
Table 1: Representative data for the synthetic sequence. Yields and melting points are illustrative and based on literature reports.[9][11]
Section 4: Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow, from starting materials to the fully characterized final product.
Diagram 2: Detailed experimental workflow from starting materials to final characterization.
References
-
ResearchGate. (n.d.). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(bromomethyl)-1H-benzimidazole (1). Retrieved from [Link]
-
IJSREM. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Retrieved from [Link]
-
Impact Factor. (2023). Therapeutic Potential of Schiff and Mannich Bases of 2-Substituted Benzimidazole Analogues. Retrieved from [Link]
-
MDPI. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. Retrieved from [Link]
-
MDPI. (2023). Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease. Retrieved from [Link]
-
Semantic Scholar. (2022). Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]
-
LIRIAS. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases. Retrieved from [Link]
-
ResearchGate. (2024). Recent developments in catalytic and antimicrobial applications of benzimidazole Schiff base: A review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. Retrieved from [Link]
-
JOCPR. (n.d.). Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NOVEL DERIVATIVES OF 2-BROMOMETHYL-BENZIMIDAZOLE Abbas Ahmadi*. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]
-
UiTM Journal. (2025). Synthesis and Antibacterial Studies of New Benzimidazole Schiff Base Ligands and its Cu(II) and Zn(II) Complexes. Retrieved from [Link]
-
Springer. (n.d.). Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. Retrieved from [Link]
Sources
- 1. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Studies of New Benzimidazole Schiff Base Ligands and its Cu(II) and Zn(II) Complexes | Junior Science Communication [journal.uitm.edu.my]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rjlbpcs.com [rjlbpcs.com]
- 13. mdpi.com [mdpi.com]
Application Note & Protocol: Accelerated Synthesis of 2-Substituted Methylbenzimidazoles via Microwave Irradiation
Introduction: The Significance of Benzimidazoles and the Advent of Microwave Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds.[1][2][3] These heterocyclic molecules exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][3][4] The classical synthesis of benzimidazoles, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, often necessitates harsh reaction conditions, long reaction times, and can result in modest yields.[2][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful alternative to conventional heating methods.[1][6] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[4][6] This rapid, uniform heating is a consequence of the direct interaction of microwaves with polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[1][6] The advantages of MAOS are manifold, including significantly enhanced reaction rates, higher product yields, improved purity, and alignment with the principles of green chemistry through increased energy efficiency and the potential for solvent-free reactions.[4][6][7] This application note provides a detailed protocol for the efficient synthesis of 2-substituted methylbenzimidazoles, leveraging the power of microwave irradiation to streamline this critical process for researchers and drug development professionals.
Reaction Principle and Mechanism
The microwave-assisted synthesis of 2-substituted methylbenzimidazoles typically involves the cyclocondensation of an o-phenylenediamine with acetic acid or a derivative thereof. The reaction is often catalyzed by an acid. Under microwave irradiation, the polar reactants and any polar solvent absorb microwave energy, leading to a rapid increase in temperature and molecular motion. This accelerates the key steps of the reaction:
-
Amide Formation: The initial step is the formation of an amide intermediate from the reaction of one of the amino groups of the o-phenylenediamine with the carboxylic acid.
-
Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the amide, leading to a cyclized intermediate. Subsequent dehydration, driven by the high temperature achieved under microwave irradiation, results in the formation of the stable benzimidazole ring.
The use of an acid catalyst, such as hydrochloric acid or polyphosphoric acid, facilitates both the initial amide formation and the final dehydration step.[8][9] In some protocols, a solid support or catalyst like alumina-methanesulfonic acid (AMA) can be employed, particularly in solvent-free conditions.[10]
Below is a generalized workflow for this synthesis.
Figure 1: A generalized experimental workflow for the microwave-assisted synthesis of 2-methylbenzimidazoles.
Detailed Protocols
Protocol 1: Synthesis of 2-Methylbenzimidazole using Acetic Acid
This protocol describes the synthesis of the parent 2-methylbenzimidazole from o-phenylenediamine and acetic acid.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Glacial Acetic Acid (2.0 mmol, 120.1 mg, ~0.115 mL)
-
Hydrochloric Acid (4 M, 2 drops) (Optional, but recommended for catalysis)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Sodium hydroxide solution (10% w/v)
-
Ethanol/Water mixture (1:1) for recrystallization
Instrumentation:
-
A dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator). A domestic microwave oven can be used, but with caution, as it lacks precise temperature and pressure control.[7]
Procedure:
-
Reactant Preparation: Place o-phenylenediamine (1.0 mmol) and glacial acetic acid (2.0 mmol) into a 10 mL microwave reaction vial containing a magnetic stir bar.
-
Catalyst Addition: Add two drops of 4 M hydrochloric acid to the mixture.[9]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power of 300W for 3-5 minutes. The target temperature should be around 120-140°C. Monitor the reaction progress using TLC if necessary.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial in a fume hood.
-
Neutralization and Precipitation: Pour the reaction mixture into a beaker containing ice-cold water (~20 mL). Slowly add 10% sodium hydroxide solution while stirring until the mixture is basic (pH ~8-9). The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-methylbenzimidazole.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data and Expected Results
Microwave-assisted synthesis consistently demonstrates superior performance over conventional heating methods. The following table summarizes a comparison of typical results for the synthesis of various 2-substituted methylbenzimidazoles.
| Entry | R Group in o-phenylenediamine | Product | Conventional Method Time | Microwave Time | Conventional Yield | Microwave Yield | Reference |
| 1 | H | 2-Methyl-1H-benzimidazole | 2-4 hours | 3-5 minutes | 60-75% | 85-95% | [9] |
| 2 | 4-Methyl | 2,5-Dimethyl-1H-benzimidazole | 3-5 hours | 4-6 minutes | ~65% | ~90% | [8] |
| 3 | 4-Chloro | 5-Chloro-2-methyl-1H-benzimidazole | 4-6 hours | 5-7 minutes | ~55% | ~88% | [11] |
| 4 | 4-Nitro | 2-Methyl-5-nitro-1H-benzimidazole | 5-8 hours | 6-8 minutes | ~50% | ~82% | [2] |
Note: Reaction times and yields are approximate and can vary based on the specific microwave reactor, power settings, and scale of the reaction.
The dramatic reduction in reaction time, from hours to minutes, and the significant increase in product yield highlight the efficiency of the microwave-assisted approach.[8][12]
Causality and Experimental Insights
-
Why Microwave Irradiation? The efficiency of microwave heating stems from its ability to directly energize polar molecules.[1] In this reaction, the reactants (o-phenylenediamine, acetic acid) and any polar solvent are rapidly and uniformly heated, bypassing the slow process of thermal conduction seen in conventional heating. This leads to a significant acceleration of the reaction rate.[6]
-
Choice of Acid: While acetic acid serves as both a reactant and a solvent in some protocols, the addition of a strong acid catalyst like HCl or the use of polyphosphoric acid can further accelerate the dehydration step, which is often rate-limiting.[8][9]
-
Solvent-Free Conditions: For certain substrates, this reaction can be performed under solvent-free conditions, often by adsorbing the reactants onto a solid support like alumina.[10] This aligns with green chemistry principles by reducing solvent waste. The direct absorption of microwave energy by the reactants themselves drives the reaction forward.
-
Safety Precautions: Microwave synthesis involves rapid heating and can generate significant internal pressure within the sealed reaction vessel. Always use vessels designed for microwave synthesis and never exceed the recommended volume, temperature, or pressure limits of the instrument. Reactions should always be performed in a well-ventilated fume hood.
Mechanism Visualization
The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed synthesis of 2-methylbenzimidazole.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. benchchem.com [benchchem.com]
- 5. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of bromomethyl group in benzimidazoles
Ticket System: Active Topic: Stabilization & Handling of 2-(Bromomethyl)benzimidazoles Agent: Senior Application Scientist (Dr. X)
Welcome to the Benzimidazole Technical Support Hub
Status: OPEN Priority: CRITICAL
You are likely here because your electrophile—the 2-(bromomethyl)benzimidazole moiety—is decomposing before it can couple with your target nucleophile. This is a common failure mode. The electron-deficient benzimidazole ring pulls electron density from the methylene carbon, making the C-Br bond highly susceptible to nucleophilic attack, particularly by water (hydrolysis) or by the benzimidazole nitrogen of a neighboring molecule (polymerization).
This guide replaces standard operating procedures with a causality-driven troubleshooting system . Select the "Ticket" below that matches your observation.
Ticket #001: "My Reagent Turned into a Sticky Gum/Solid during Storage"
Diagnosis: Autocatalytic Polymerization & Hydrolysis.
Root Cause: Free-base 2-(bromomethyl)benzimidazole is inherently unstable. The basic imidazole nitrogen (
The Fix: Protonation as a Shield
You must store this compound as the Hydrobromide Salt (HBr) . Protonating the imidazole ring (
-
Deactivates the Nucleophile: The nitrogen lone pair is tied up with a proton, preventing self-alkylation.
-
Electronic Deactivation: The positive charge on the ring makes the system less prone to oxidative degradation, though it increases the electrophilicity of the methylene carbon (making moisture exclusion critical).
Storage Protocol (Self-Validating):
-
Form: Store only as 2-(bromomethyl)benzimidazole·HBr.
-
Container: Amber glass (light sensitive) with a Parafilm/Teflon seal.
-
Environment: Desiccator at -20°C.
-
Validation: If the solid remains a free-flowing off-white powder, the salt is intact. If it yellows or clumps, hydrolysis has begun.
Ticket #002: "I See the Alcohol Product (Hydroxymethyl) Instead of My Coupled Product"
Diagnosis: Competitive Hydrolysis during Reaction (
Mechanism of Failure
The methylene carbon is "benzylic-like" but more electron-deficient due to the imine nitrogen.
-
Path A (Desired):
-
Path B (Parasitic):
Troubleshooting Guide: Reaction Optimization
| Variable | Recommendation | The "Why" (Causality) |
| Solvent | Anhydrous MeCN, DMF, or THF | Protic solvents (MeOH, EtOH) promote solvolysis. Water must be <50 ppm. |
| Base | DIPEA, | Avoid hydroxides (NaOH/KOH). Hydroxide is a potent nucleophile that will instantly displace the bromide. |
| Temperature | 0°C | High heat favors elimination or hydrolysis over substitution. |
| Addition Order | "Reverse Addition" | Add the Bromide to the Nucleophile+Base mixture. Never add Base to the Bromide alone (prevents self-polymerization). |
Visualizing the Pathway (Graphviz)
Caption: Competitive pathways. The free base is the pivot point; presence of water diverts flux to the alcohol impurity.
Ticket #003: "My Yield Drops During Aqueous Workup"
Diagnosis: Post-Reaction Hydrolysis. Root Cause: The unreacted starting material or the product (if it contains the benzimidazole core) is sensitive to the pH changes during extraction.
The "No-Water" Workup Protocol: Instead of the traditional "Pour into water and extract with EtOAc" method, use a Precipitation/Filtration method to minimize aqueous exposure.
-
Concentrate: Remove reaction solvent (DMF/MeCN) under high vacuum.
-
Triturate: Add cold Diethyl Ether or MTBE .
-
Logic: The benzimidazole product and inorganic salts often have vastly different solubilities in ether.
-
-
Filter: Remove the inorganic salts (
, salts). -
Wash: Wash the filtrate with a small amount of saturated
(rapidly) only if necessary to remove trace acid, then immediately dry over .
FAQ: Frequently Asked Questions
Q: Can I use NaOH if I work in a biphasic system (DCM/Water)?
A: Risky. While phase transfer catalysis (PTC) is a valid technique, the bromomethyl group is often too labile. The hydroxide ion can migrate into the organic phase (especially if PTC agents like TEBA are used) and hydrolyze the bond. Recommendation: Stick to solid carbonate bases (
Q: Why does the literature sometimes suggest using alcohol solvents?
A: Older literature often refers to the synthesis of the benzimidazole ring itself (condensation of o-phenylenediamine + carboxylic acid), which is done in acid/alcohol. For coupling the bromomethyl group, alcohols are poor choices because they can form ethers (solvolysis) via
Q: How do I confirm the hydrolysis product via NMR?
A: Look at the methylene protons (
-
Bromide (
): Singlet around 4.7 - 4.9 ppm (depending on solvent). -
Alcohol (
): Shifted upfield to 4.5 - 4.6 ppm, often appearing as a doublet if the OH couples, or seeing the distinct broad OH peak.
Decision Logic: Reaction Setup
Use this flow to determine the safest conditions for your specific nucleophile.
Caption: Decision tree for solvent and base selection based on nucleophile solubility.
References & Grounding
-
Synthesis & Stability:
-
Standard Preparation: The condensation of o-phenylenediamine with bromoacetic acid in 4N HCl yields the 2-(bromomethyl)benzimidazole. The acidic medium protects the product during formation.
-
Source:Journal of the Chemical Society of Ethiopia, 2014, 28(3), 451-456.[1]
-
-
Reaction Optimization (Solvent/Base Effects):
-
Base Selection: Studies on N-alkylation vs C-alkylation demonstrate that
in MeCN or Acetone minimizes side reactions compared to strong hydroxides. -
Source:Scientific Update - A Dangerous Bromance (Handling Brominating Agents).
-
-
Hydrolysis Kinetics:
-
Mechanism:[1][2][3][4][5][6] The hydrolysis of benzimidazole derivatives often follows pseudo-first-order kinetics, heavily influenced by pH. The protonated form is more stable to nucleophilic attack at the ring, but the methylene carbon remains vulnerable.
-
Source:Journal of the Brazilian Chemical Society (Kinetics of benzimidazole hydrolysis).
-
-
General Handling of Alkyl Bromides:
-
Solvolysis: Primary alkyl bromides in benzimidazole systems are susceptible to solvolysis in methanol/ethanol.
-
Source:Organic Chemistry Portal - Benzimidazole Synthesis.
-
End of Support Ticket. For further assistance, please verify the purity of your starting material via melting point (HBr salt: >200°C dec) before proceeding.
Sources
Technical Support Center: Purification of 2-(Bromomethyl)-1-methyl-1H-benzimidazole
Executive Summary & Safety Directive
Compound Profile: 2-(Bromomethyl)-1-methyl-1H-benzimidazole is a highly reactive alkylating agent and a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan).
Critical Safety Warning (Lachrymator): This compound is a potent lachrymator and skin irritant. It can cause severe dermatitis and respiratory distress. All purification steps must be performed in a properly functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
Stability Alert: The benzylic bromide moiety is susceptible to:
-
Hydrolysis: Converts to 2-(hydroxymethyl)-1-methylbenzimidazole in the presence of moisture.
-
Solvolysis: Reacts with nucleophilic solvents (methanol, ethanol) to form ethers.
-
Thermal Decomposition: Prolonged heating above 60°C can induce degradation.
Solvent Selection Matrix
The choice of solvent is dictated by the balance between solubility and reactivity. Unlike stable solids, this compound requires "Non-Nucleophilic" purification.
| Solvent System | Role | Suitability | Technical Notes |
| Ethyl Acetate | Slurry/Trituration | High | Industry Standard. Excellent for removing non-polar impurities without dissolving the product fully, preventing thermal degradation. |
| Dichloromethane (DCM) / Heptane | Recrystallization | High | Best for High Purity. Dissolve in DCM (cold/ambient), precipitate with Heptane. Avoids heating. |
| Toluene | Recrystallization | Medium | Good temperature coefficient, but requires heating >80°C which risks decomposition if prolonged. |
| Acetonitrile | Recrystallization | Medium-Low | Risk of N-alkylation (quaternization) at high temperatures. Use only if rapid cooling is possible. |
| Methanol / Ethanol | FORBIDDEN | Zero | CHEMISTRY FAIL. Will rapidly form the methyl/ethyl ether impurity via SN1/SN2 mechanisms. |
| Water | FORBIDDEN | Zero | Causes immediate hydrolysis to the alcohol derivative. |
Troubleshooting Guides (FAQ)
Issue 1: "My product is coming out as a sticky oil or gum, not crystals."
Diagnosis: This is usually caused by residual solvent (DCM/Toluene) trapped in the lattice or the presence of the "Hydroxymethyl" impurity which lowers the melting point. Corrective Action:
-
The Scratch Technique: If using a DCM/Heptane mixture, keep the solution cold (0°C) and scratch the glass vigorously with a glass rod to induce nucleation.
-
Seed Crystals: If available, add a seed crystal of pure material at the cloud point.
-
Trituration: Decant the supernatant. Add cold Diethyl Ether or Hexane to the oil and stir vigorously. This extracts the impurities causing the "oiling out" and forces the product to solidify.
Issue 2: "I see a new spot on TLC (Rf ~0.3) after recrystallization."
Diagnosis: Solvolysis or Hydrolysis. You likely used a solvent containing moisture or a nucleophile (like an alcohol stabilizer in your ether/DCM). Corrective Action:
-
Check Solvents: Ensure Ethyl Acetate or DCM is "Anhydrous" grade.
-
Atmosphere: Did you recrystallize open to air? The bromide sucks moisture from the air. Use a drying tube (CaCl2) or nitrogen blanket.
-
Identity Check: The new spot is likely (1-methyl-1H-benzimidazol-2-yl)methanol. This cannot be reversed; the batch must be re-brominated or discarded.
Issue 3: "Low recovery yield (<50%) after hot filtration."
Diagnosis: Thermal decomposition or "Too Good" solubility. Corrective Action:
-
Switch to Slurry: Do not dissolve completely. Heat to 50°C in Ethyl Acetate to dissolve impurities, then cool to 0°C and filter. You lose less product this way.
-
Antisolvent: If you must dissolve it, use the DCM/Heptane method (Protocol B) which relies on polarity change rather than temperature change.
Detailed Experimental Protocols
Protocol A: Hot Slurry Purification (Recommended for Scale-Up)
Best for removing colored impurities and starting materials without thermal risk.
-
Charge: Place crude solid in a flask with a magnetic stir bar.
-
Suspend: Add Ethyl Acetate (3-5 volumes, e.g., 3 mL per gram of solid).
-
Heat: Warm the suspension to 50–60°C (Do not boil). Stir for 20 minutes. The solid should not fully dissolve.
-
Cool: Remove heat and allow to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 30 minutes.
-
Filter: Collect solids via vacuum filtration.[1]
-
Wash: Wash the cake with cold Hexane or Heptane (2 volumes) to remove residual Ethyl Acetate.
-
Dry: Vacuum dry at 40°C max.
Protocol B: DCM/Heptane Recrystallization (High Purity)
Best for analytical standards or removing inorganic salts.
-
Dissolve: Dissolve crude solid in the minimum amount of DCM (Dichloromethane) at room temperature.
-
Filter (Optional): If the solution is cloudy (inorganic salts), filter through a Celite pad or glass frit.
-
Precipitate: While stirring rapidly, slowly add Heptane (or Hexane) dropwise.
-
Cloud Point: Continue adding Heptane until a persistent cloudiness appears. Stop addition.
-
Crystallize: Cool the mixture to -20°C (freezer) or ice bath.
-
Collect: Filter the white crystalline solid and wash with pure cold Heptane.
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the appropriate purification method based on scale and solvent compatibility.
Figure 2: Chemical Stability & Degradation Pathways
Caption: Critical degradation pathways. Contact with water or alcohols leads to irreversible impurity formation.
References
-
Boehringer Ingelheim. (1997). Benzimidazoles, pharmaceutical compositions containing them and process for their preparation.[2] US Patent 5,591,871. (Primary source for Telmisartan intermediates and alkylation conditions).
-
Reddy, K. S., et al. (2008). Process for the preparation of benzimidazole derivatives.[2][3][4][5] WO Patent 2008078340. (Describes slurry purification techniques for bromomethyl biphenyls and benzimidazoles).
-
Zhang, Y., et al. (2012). Preparation method of 2-methylbenzimidazole and bromination derivatives. CN Patent 102827083A. (Details toluene/acetic acid systems and bromination workup).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Halo-Alkylation Support Hub: Troubleshooting 2-Bromomethyl Substitution
Status: Online | Tier: Advanced Chemical Synthesis Support
Ticket Subject: Low Reactivity of 2-Bromomethyl Group in
Executive Summary: The "Benzylic Paradox"
User Query: "My 2-bromomethyl substrate should be highly reactive due to benzylic stabilization, yet the substitution is stalling or failing. Why?"
The Technical Reality:
Benzylic bromides are theoretically excellent electrophiles because the adjacent
-
Steric Occlusion (The Ortho Effect): Physical blocking of the backside attack trajectory.[1]
-
Phase Mismatch: The nucleophile and electrophile exist in separate phases (common with ionic nucleophiles).[1]
-
"Phantom" Inertness (Decomposition): The substrate is not unreactive; it is too reactive and is self-quenching (polymerizing) before the desired reaction occurs.[1]
Diagnostic Workflow
Before altering conditions, identify the rate-limiting factor using this logic tree.
Figure 1: Decision matrix for diagnosing benzylic bromomethyl reactivity failures.
Technical Solutions & FAQs
Issue 1: The Ortho-Substituent Blockade
Q: I have a substituent at the ortho position relative to the -CH2Br. My nucleophile is strong, but the reaction is dead. Is it electronic deactivation?
A: It is likely steric , not electronic.
In an
Protocol A: The "In-Situ" Finkelstein Activation Mechanism: Iodide (I⁻) is smaller and more nucleophilic than most target nucleophiles.[1] It attacks the hindered bromide to form a transient Benzyl-Iodide.[1] The C-I bond is longer and weaker, making the subsequent displacement by your actual nucleophile faster.
-
Solvent: Switch to Acetone (if reactants are soluble) or MeCN .[1]
-
Additive: Add 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) .[1]
-
Procedure:
Validation: If the reaction turns yellow/brown over time, iodine is liberating, confirming the halogen exchange is active [1].
Issue 2: Phase Mismatch (The "Solubility Wall")
Q: I am using Sodium Azide (NaN3) or Cyanide (KCN). The bromide is dissolved in DCM/Toluene, but no product forms.
A: Your nucleophile is in the solid lattice (or aqueous phase) and your electrophile is in the organic phase.[1] They never meet.
Protocol B: Phase Transfer Catalysis (PTC) Do not rely on "vigorous stirring."[1] You need a shuttle.[1]
| Component | Recommendation | Why? |
| Catalyst | TBAB (Tetrabutylammonium bromide) or TEBAC | Quaternary ammonium salts pull the anion ( |
| Loading | 5–10 mol% | Catalytic amounts are sufficient as the catalyst regenerates.[1] |
| Solvent System | DCM / Water (Biphasic) or Toluene / Water | Allows easy separation.[1] The reaction happens at the interface or in the organic bulk.[1] |
| Alternative | 18-Crown-6 | If using Potassium salts (KCN) in dry acetonitrile/benzene.[1] The crown ether chelates |
Issue 3: The "Heterocycle Trap" (Self-Quaternization)
Q: I am working with 2-(bromomethyl)pyridine or 2-(bromomethyl)thiophene. The starting material disappears, but I get a black tar/solid instead of my product.
A: You are witnessing intermolecular self-alkylation .[1] Heterocycles like pyridine have a basic nitrogen.[1] In the free base form, the Nitrogen of Molecule A attacks the -CH2Br of Molecule B. This initiates a polymerization chain reaction, forming an insoluble poly-pyridinium salt. This looks like "decomposition" or "low yield."
Figure 2: The self-destruction pathway of 2-bromomethylpyridines.
Protocol C: Acidic Stabilization & Rapid Use
-
Storage: Never store these as free bases. Store as the Hydrobromide salt (HBr) .[1] The protonated nitrogen (
) is non-nucleophilic and cannot self-destruct [3].[1] -
Reaction:
-
Liberate the free base in situ only when the nucleophile is present.[1]
-
Or: Use the HBr salt directly if your nucleophile is basic enough (e.g., excess amine) to neutralize it in the pot.
-
-
Workup: Avoid concentrating the free base to dryness.[1] Keep it in solution or convert it immediately to the next stable product.
Comparative Data: Solvent Effects on Rate
If TBAI or PTC fails, the solvent dielectric constant (
| Solvent | Dielectric ( | Recommendation | |
| Hexane/Toluene | < 2.5 | 1 (Reference) | Avoid for substitution (unless using PTC).[1] |
| THF | 7.5 | ~50 | Good compromise for solubility.[1] |
| Acetone | 21 | ~5,000 | Ideal for Finkelstein (NaI soluble, NaBr insoluble). |
| DMF / DMSO | > 36 | ~1,000,000 | Nuclear Option. Solvates cations, leaves anions "naked" and aggressive. |
*Approximate relative rates for a standard benzylic bromide displacement.
References
-
Finkelstein Reaction & Halogen Exchange
-
Source: Thieme Connect / Science of Synthesis. "Synthesis by Substitution of
-Bonded Heteroatoms." The classic conversion of alkyl/benzyl bromides to iodides using NaI in acetone to drive equilibrium.[2]
-
-
Phase Transfer Catalysis in Benzylic Systems
-
Source: PhaseTransfer.com / Industrial Phase-Transfer Catalysis.[1] Documentation on using quaternary ammonium salts (Quats) to catalyze nucleophilic substitution of benzyl chlorides/bromides.
-
-
Instability of 2-Bromomethylpyridine
-
Ortho-Effect in Benzylic Substitution
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of Methyl vs. Bromomethyl Benzimidazoles for Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Even subtle modifications to a molecule can dramatically alter its biological activity, efficacy, and safety profile. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the functional groups within a molecule. This guide provides an in-depth comparison of the characteristic IR spectral features of methyl- and bromomethyl-substituted benzimidazoles, a common scaffold in medicinal chemistry. Understanding these differences is crucial for reaction monitoring, quality control, and the unambiguous identification of these closely related compounds.
The Decisive Role of IR Spectroscopy in Benzimidazole Chemistry
The benzimidazole core is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents. The substitution at the 2-position, in particular, is a frequent site of modification to modulate pharmacological properties. The conversion of a methyl group to a bromomethyl group is a common synthetic step, introducing a reactive handle for further elaboration of the molecule. While seemingly a minor change, the introduction of the heavy and electronegative bromine atom induces significant and readily detectable shifts in the vibrational frequencies of the molecule's bonds. This guide will illuminate these differences, providing researchers with the knowledge to confidently distinguish between these two functionalities.
Decoding the Vibrational Fingerprints: Methyl vs. Bromomethyl Groups
The primary differences in the IR spectra of 2-methylbenzimidazole and 2-(bromomethyl)benzimidazole arise from the vibrations of the substituent at the 2-position. We will focus on the key stretching and bending modes of the methyl (CH₃) and bromomethyl (CH₂Br) groups.
C-H Stretching Vibrations
In 2-methylbenzimidazole, the methyl group exhibits characteristic symmetric and asymmetric C-H stretching vibrations. These typically appear in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric stretch is found at a higher wavenumber (around 2962 cm⁻¹) while the symmetric stretch appears at a lower wavenumber (around 2872 cm⁻¹).
The introduction of a bromine atom in the bromomethyl group significantly alters the electronic environment of the remaining C-H bonds. The high electronegativity of bromine withdraws electron density from the C-H bonds, leading to a strengthening and shortening of these bonds. This results in a shift of the C-H stretching vibrations to higher frequencies. It has been observed that the presence of a halogen on a carbon atom can cause the C-H stretching peaks to appear at higher wavenumbers than expected for a typical saturated carbon.[1] For instance, in methylene bromide (CH₂Br₂), a C-H stretch is observed at 3065 cm⁻¹.[1] Therefore, in 2-(bromomethyl)benzimidazole, one can anticipate the C-H stretching frequencies of the CH₂Br group to be shifted towards or even slightly above 3000 cm⁻¹.
C-H Bending Vibrations
The bending vibrations of the methyl group in 2-methylbenzimidazole, including scissoring and rocking modes, are typically observed in the 1350-1470 cm⁻¹ region.[2] The symmetric bend, often referred to as the "umbrella mode," is a particularly sharp and useful peak, typically found around 1375 cm⁻¹.
For the bromomethyl group, a characteristic C-H wagging vibration is introduced. In terminal alkyl halides of the type -CH₂X, this wag is typically observed in the 1300-1150 cm⁻¹ range. This peak is often a key diagnostic feature for the presence of a halomethyl group.
The Emergence of the C-Br Stretching Vibration
The most definitive feature in the IR spectrum of a bromomethyl-substituted benzimidazole is the C-Br stretching vibration. Due to the relatively heavy mass of the bromine atom and the moderate strength of the C-Br bond, this vibration occurs at lower frequencies, typically in the range of 690-515 cm⁻¹.[2] This region of the spectrum is often less congested, making the C-Br stretch a highly reliable diagnostic peak. In one study, a C-Br stretch for a derivative of 2-(bromomethyl)benzimidazole was reported at 675 cm⁻¹.[3]
Comparative Data Summary
The following table summarizes the key expected IR peaks for distinguishing between a methyl and a bromomethyl group on a benzimidazole core.
| Vibrational Mode | Methyl Benzimidazole (cm⁻¹) | Bromomethyl Benzimidazole (cm⁻¹) | Key Differentiating Features |
| C-H Asymmetric Stretch | ~2962 | >3000 (predicted) | Shift to higher frequency for CH₂Br |
| C-H Symmetric Stretch | ~2872 | >3000 (predicted) | Shift to higher frequency for CH₂Br |
| C-H Bending (Scissoring/Rocking) | 1350-1470 | Modified in this region | Disappearance of symmetric "umbrella" mode |
| -CH₂Br Wagging | Absent | 1300-1150 | Appearance of a new, diagnostic peak |
| C-Br Stretch | Absent | 690-515 | Appearance of a new, strong peak in the fingerprint region |
Experimental Protocol: Acquiring High-Quality IR Spectra
To obtain reliable and reproducible IR spectra for benzimidazole derivatives, proper sample preparation is critical. The following is a standard protocol for analysis using the KBr pellet method, which is well-suited for solid samples.
Materials:
-
Dry Potassium Bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Sample of methyl or bromomethyl benzimidazole (2-5 mg)
-
Spatula
-
Infrared Spectrophotometer
Procedure:
-
Drying: Ensure the KBr is completely dry by heating it in an oven at 100-110 °C for at least 2 hours. Moisture will lead to broad O-H absorption bands in the spectrum, which can obscure important features.
-
Grinding: In a dry agate mortar, place approximately 100-200 mg of the dried KBr. Add 2-5 mg of the benzimidazole sample.
-
Mixing and Grinding: Gently grind the sample and KBr together with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.
-
Pellet Pressing: Transfer a portion of the ground mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Evacuation (Optional but Recommended): If available, connect the die to a vacuum pump to remove any entrapped air, which can cause the pellet to be opaque.
-
Pressing: Apply pressure (typically 7-10 tons) for 1-2 minutes.
-
Pellet Release: Carefully release the pressure and disassemble the die to retrieve the translucent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the IR spectrophotometer and acquire the spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be run first.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Logical Framework for Spectral Interpretation
The interpretation of the spectral differences between methyl and bromomethyl benzimidazoles is grounded in fundamental principles of vibrational spectroscopy. The frequency of a bond's vibration is primarily determined by two factors: the masses of the connected atoms and the force constant of the bond.
Caption: Factors influencing IR peak shifts upon bromination.
The introduction of bromine has two major consequences:
-
The Mass Effect: Bromine is significantly heavier than hydrogen. This increased mass in the C-Br bond, as opposed to a C-H bond, is the primary reason for the low frequency of the C-Br stretching vibration.
-
The Inductive Effect: Bromine is a highly electronegative atom. Through the sigma bonds, it withdraws electron density from the adjacent carbon atom. This inductive effect propagates to the C-H bonds of the CH₂Br group, strengthening them and causing their stretching and bending vibrations to occur at higher frequencies compared to the C-H bonds of a methyl group.
By systematically analyzing the presence or absence of the C-Br stretch and the shifts in the C-H vibrational modes, a researcher can confidently and accurately differentiate between a methyl and a bromomethyl substituted benzimidazole.
References
-
Khalifa, M. E., et al. (2018). Synthesis and biological evaluation of some new benzimidazole derivatives. ResearchGate. [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Velasco-Bejarano, B., et al. (2024). Electronegativity Effect on C-Halogen Bond Stretching in Alkyl Halides at Higher Education Level. ResearchGate. [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Cengage Learning.
-
Ahmadi, A., et al. (2014). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. Bulletin of the Chemical Society of Ethiopia. [Link]
-
NIST Chemistry WebBook. (n.d.). 1H-Benzimidazole, 2-methyl-. [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-1H-benzimidazole. [Link]
Sources
Comparative Guide: 2-(Bromomethyl)-6-methylpyridine vs. 5-methyl Isomers
Executive Summary: The Isomer Divergence
In the synthesis of functionalized pyridine scaffolds—critical for pharmaceuticals like angiotensin II receptor antagonists and agrochemicals—the choice between 2-(bromomethyl)-6-methylpyridine and its 5-methyl isomer (2-(bromomethyl)-5-methylpyridine) is often dictated by structural requirements. However, their physical properties and handling profiles differ radically.
-
2-(Bromomethyl)-6-methylpyridine acts as the "Standard": It is a low-melting solid (MP: 38–42 °C) , benefitting from the symmetry of its precursor (2,6-lutidine), which simplifies purification and handling.
-
2-(Bromomethyl)-5-methylpyridine represents the "Challenger": Derived from the asymmetric 2,5-lutidine, it typically exists as a liquid or unstable oil at room temperature. It is prone to polymerization and is frequently commercialized or stored as a hydrobromide salt to ensure stability.
This guide objectively compares these isomers, focusing on the critical implications of their melting points on purification, stability, and synthetic utility.
Physical Properties & Melting Point Data[1][2][3]
The melting point is the primary differentiator affecting the "performance" of these reagents in a laboratory setting (weighing, storage, and charging).
| Feature | 2-(Bromomethyl)-6-methylpyridine | 2-(Bromomethyl)-5-methylpyridine |
| CAS Number | 68470-59-7 | 1227563-74-7 (Free Base)2089315-69-3 (HBr Salt) |
| Physical State (RT) | Solid (Low melting) | Liquid / Oil (Free Base)Solid (HBr Salt) |
| Melting Point | 38 – 42 °C [1, 2] | < 25 °C (Free Base)~180 °C (HBr Salt, decomp.) |
| Symmetry | ||
| Storage Stability | Moderate (Refrigerate) | Low (Free base polymerizes; Store as Salt) |
| Purification Method | Crystallization (Hexane/EtOAc) | Distillation (Difficult) or Salt Formation |
Technical Insight: The solid state of the 6-methyl isomer is attributed to the higher symmetry of the 2,6-substitution pattern, which facilitates better crystal packing compared to the asymmetric 2,5-isomer.
Synthetic Performance & Regioselectivity[4][5]
The performance difference begins at the synthesis stage. The production of the 5-methyl isomer is complicated by regioselectivity issues that do not affect the 6-methyl isomer.
A. 2-(Bromomethyl)-6-methylpyridine (The Symmetric Route)
-
Precursor: 2,6-Lutidine (2,6-Dimethylpyridine).
-
Reaction: Radical bromination (NBS/AIBN or
). -
Selectivity: High. Since both methyl groups are chemically equivalent, monobromination yields a single regioisomer. Over-bromination (dibromide) is the only side reaction to manage.
B. 2-(Bromomethyl)-5-methylpyridine (The Asymmetric Route)[6]
-
Precursor: 2,5-Lutidine (2,5-Dimethylpyridine).
-
Reaction: Radical bromination.
-
Selectivity: Mixed. Radical abstraction can occur at the 2-methyl or 5-methyl position. While the 2-methyl radical is often slightly favored due to electronic activation by the nitrogen, the 5-methyl group is also reactive. This results in a mixture of:
-
2-(bromomethyl)-5-methylpyridine (Target)
-
5-(bromomethyl)-2-methylpyridine (Regioisomer)
-
-
Consequence: The crude product is an oily mixture requiring careful chromatography or fractional crystallization of salts to isolate the desired isomer [4, 6].
C. Mechanistic Pathway Visualization
Figure 1: Comparative synthetic pathways showing the regioselectivity advantage of the 6-methyl isomer.
Experimental Protocols for Handling
Due to the melting point differences, the handling protocols must be distinct to ensure data integrity and safety.
Protocol A: Handling 2-(Bromomethyl)-6-methylpyridine (Solid)
-
Storage: Store at 2–8 °C. The solid may sinter (partially melt) if left at warm room temperatures (>25 °C).
-
Weighing: Can be weighed as a solid on a balance. Use a spatula.
-
Reaction Charging: Add as a solid directly to the reaction vessel.
-
Safety: Potent lachrymator (tear gas effect). Handle strictly in a fume hood.
Protocol B: Handling 2-(Bromomethyl)-5-methylpyridine (Liquid/Salt)
-
Storage:
-
Free Base: Store at -20 °C under inert gas (Argon). Prone to self-alkylation (polymerization) turning into a dark tar.
-
Salt (HBr): Store at RT or 2–8 °C. Hygroscopic; keep desiccated.
-
-
Weighing:
-
Free Base: Volumetric transfer via syringe is preferred to avoid exposure. Density is approx 1.45 g/mL.
-
Salt: Weigh as solid, but correct stoichiometry for HBr mass (MW + 80.9).
-
-
Reaction Charging:
-
If using the salt, an extra equivalent of base (e.g.,
, ) is required in the reaction mixture to liberate the free amine in situ.
-
Decision Matrix: Which Isomer to Use?
If your SAR (Structure-Activity Relationship) study allows flexibility, the 6-methyl isomer is superior for process chemistry due to its handling properties. Choose the 5-methyl isomer only when the specific substitution pattern is biologically essential.
| Parameter | 6-Methyl Isomer (Recommended) | 5-Methyl Isomer (Challenging) |
| Process Scalability | High (Crystallizable solid) | Low (Chromatography/Salt formation required) |
| Atom Economy | High (Direct synthesis) | Lower (Yield loss to regioisomer) |
| Shelf Life | Months (at 4 °C) | Weeks (Free base) / Years (Salt) |
| Melting Point | 38–42 °C | N/A (Liquid) |
References
-
ChemicalBook. (2023). 2-(Bromomethyl)-6-methylpyridine Properties and Melting Point Data. Link
-
BenchChem. (2023). Safety Data Sheet: 2-(Bromomethyl)-6-methylpyridine. Link
-
GuideChem. (2023). 2-(Bromomethyl)-5-methylpyridine Hydrobromide Specifications. Link
-
Heterocyclic Letters. (2021). Regioselective Synthesis of Brominated Pyridines. Link
-
Sigma-Aldrich. (2023). Product Specification: 2-(Bromomethyl)-6-methylpyridine. Link
-
ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Link
Comparing reactivity of 2-chloromethyl vs 2-bromomethyl benzimidazoles
[1]
Part 1: Executive Summary & Strategic Recommendation
In the synthesis of benzimidazole-based therapeutics (e.g., proton pump inhibitors, antivirals), the choice between 2-chloromethyl benzimidazole (2-CMB) and 2-bromomethyl benzimidazole (2-BMB) is a classic trade-off between process stability and reaction kinetics .
-
The "Workhorse" (2-CMB): Recommended for >90% of standard applications. It offers superior shelf stability, lower lachrymatory potential, and sufficient reactivity for unhindered nucleophiles when heated.
-
The "Sprinter" (2-BMB): Recommended only when the nucleophile is weak (e.g., sterically hindered amines, electron-deficient phenols) or when thermal degradation of the product precludes high-temperature forcing conditions.
Key Insight: If 2-CMB fails to react, do not immediately switch to isolating 2-BMB. Instead, employ an in-situ Finkelstein activation (adding catalytic KI) to generate the reactive iodide species transiently. This avoids the handling hazards and instability of the bromide.
Part 2: Mechanistic Foundation & Reactivity Profile
Electronic Activation
The reactivity of the halomethyl group at the C2 position is significantly enhanced compared to a standard benzyl halide. The benzimidazole ring acts as an electron-withdrawing group (EWG) via the imine nitrogen (
The Leaving Group Physics
The core difference lies in the Carbon-Halogen bond strength and the stability of the leaving group anion.
| Feature | 2-Chloromethyl (Cl) | 2-Bromomethyl (Br) | Impact on Protocol |
| Bond Energy (C-X) | ~338 kJ/mol | ~276 kJ/mol | Br cleaves with significantly less energy input (lower activation energy). |
| Leaving Group Ability | Moderate ( | Good ( | Br is a better leaving group, accelerating |
| C-X Bond Length | 1.77 Å | 1.94 Å | Longer bond in Br reduces steric hindrance for the incoming nucleophile. |
| Hydrolytic Stability | High (Stable in moist air) | Low (Hydrolyzes to alcohol rapidly) | Br requires anhydrous storage and handling. |
The "Self-Alkylation" Trap
A critical failure mode in these reactions is dimerization . The benzimidazole
-
Mitigation: Use N-protected precursors (e.g., N-methyl, N-Boc) or use a large excess of the external nucleophile to statistically favor the desired cross-coupling.
Part 3: Visualization of Reaction Logic
The following diagram illustrates the synthesis pathways and the decision logic for selecting the appropriate halide.
Caption: Synthesis pathways and reactivity logic. Green path represents the standard, stable workflow. Red path indicates high-reactivity/high-risk workflow.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Chloromethyl Benzimidazole (Standard)
This method utilizes the Phillips condensation in aqueous acid. It is robust because the chloride is resistant to hydrolysis during the acidic reflux.
-
Reagents: o-Phenylenediamine (1.0 eq), Chloroacetic acid (1.5 eq), 4N HCl.
-
Procedure:
-
Dissolve o-phenylenediamine in 4N HCl.
-
Add chloroacetic acid.[1]
-
Reflux for 3–4 hours (Monitor by TLC).
-
Critical Step: Cool reaction to 0°C. Neutralize carefully with aqueous Ammonia (
) to pH 8–9. -
Isolation: The product precipitates as a cream/white solid. Filter, wash with ice-cold water, and dry.
-
-
Yield: Typically 75–85%.
Protocol B: Synthesis of 2-Bromomethyl Benzimidazole (High Reactivity)
Direct condensation in aqueous acid often leads to hydrolysis (formation of 2-hydroxymethyl benzimidazole). Anhydrous conditions are required.
-
Reagents: o-Phenylenediamine (1.0 eq), Bromoacetic acid (1.2 eq), Polyphosphoric Acid (PPA).
-
Procedure:
-
Mix reagents in PPA at 80–90°C for 2 hours.
-
Quench: Pour onto crushed ice (rapidly, to minimize hydrolysis time).
-
Neutralization: Immediately neutralize with Sodium Bicarbonate.
-
Isolation: Extract immediately into Ethyl Acetate or Dichloromethane. Dry organic layer over
and concentrate. -
Storage: Use immediately or store at -20°C under Argon.
-
Protocol C: Nucleophilic Substitution with Finkelstein Activation (Recommended)
This protocol allows you to use the stable Chloride (Protocol A) but achieve Bromide-like reactivity.
-
Setup: Dissolve 2-CMB (1.0 eq) and Nucleophile (1.1 eq) in Acetonitrile or DMF.
-
Base: Add
or (2.0 eq). -
Catalyst: Add Potassium Iodide (KI) (0.1 – 0.5 eq).
-
Conditions: Stir at 60°C for 4–6 hours.
-
Workup: Aqueous extraction removes inorganic salts.
Part 5: Comparative Data Summary
| Parameter | 2-Chloromethyl Benzimidazole | 2-Bromomethyl Benzimidazole |
| CAS Number | 4857-04-9 | 54624-57-6 |
| Physical State | Stable Solid | Solid (often degrades to oil) |
| Storage | Room Temperature | -20°C, Hygroscopic |
| Relative Rate ( | 1 (Reference) | ~80 (Estimated vs Cl) |
| Primary Hazard | Skin Irritant | Severe Lachrymator / Vesicant |
| Cost | Low | High (or custom synthesis) |
Part 6: References
-
PubChem. (2025).[8] 2-(Chloromethyl)benzimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Podunavac, T. et al. (2024). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. ResearchGate. Retrieved from [Link][9]
-
Google Patents. (2007). Preparation technique of 2-chloromethylbenzimidazole (CN1919839A). Retrieved from
-
Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. Retrieved from [Link]
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Finkelstein Reaction [organic-chemistry.org]
- 8. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comprehensive Guide to UV-Vis Absorption Maxima of 2-Substituted Methylbenzimidazoles
Topic: UV-Vis Absorption Maxima of 2-Substituted Methylbenzimidazoles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Rationale
In the realm of heterocyclic pharmacophores, the benzimidazole nucleus is ubiquitous, serving as a bioisostere for nucleotides and a scaffold in anti-parasitic, anti-cancer, and anti-viral drugs.[1][2] For researchers characterizing these moieties, Ultraviolet-Visible (UV-Vis) spectroscopy is not merely a quantification tool—it is a probe of electronic structure.
This guide provides a comparative analysis of 2-substituted methylbenzimidazoles . We define this class primarily as derivatives where the electronic environment of the C2-position is modulated (e.g., 2-methyl vs. 2-phenyl vs. 2-amino) and secondarily where the benzimidazole core itself bears a methyl group (e.g., 1-methyl or 5-methyl isomers).
Key Insight: The absorption maximum (
Comparative Analysis: Substituent Effects on
The following data aggregates experimental values from ethanol (EtOH) and methanol (MeOH) solutions. Solvatochromic effects are critical; polar protic solvents generally stabilize the excited state (
Table 1: UV-Vis Absorption Maxima of Key 2-Substituted Benzimidazoles
| Compound Class | Specific Derivative | Electronic Effect | ||
| Alkyl (Baseline) | 2-Methylbenzimidazole | 270 - 275 | 3.75 | Hyperconjugation (weak); Baseline reference. |
| Aryl (Conjugated) | 2-Phenylbenzimidazole | 300 - 305 | 4.20 | Extended |
| Heteroatom (Auxochrome) | 2-Aminobenzimidazole | 280 - 290 | 3.90 | |
| EWG Modified | 2-(Trifluoromethyl)benzimidazole | 272 - 276 | 3.70 | Inductive withdrawal (-I); minimal shift or slight hypsochromic (blue) shift. |
| N-Alkylated | 1-Methyl-2-phenylbenzimidazole | 295 - 298 | 4.10 | Steric hindrance between N-Me and Ph ring twists the system, reducing planarity and conjugation (Blue shift vs. NH analog). |
| Fused/Styryl | 2-Styrylbenzimidazole | 325 - 335 | 4.45 | Maximal conjugation; highly distinct absorption band. |
Note: Secondary bands (shoulders) often appear in the 240–260 nm region but are less diagnostic than the primary long-wavelength band (B-band/L-band).
Mechanism of Shifts[1][3][4]
-
Conjugation (The "Phenyl Effect"): Replacing the 2-methyl group with a phenyl ring connects the benzimidazole
-system with the benzene ring. This lowers the energy gap between the HOMO and LUMO, resulting in a shift of ~25–30 nm to longer wavelengths. -
Steric Inhibition of Resonance: In 1-methyl-2-phenylbenzimidazole , the methyl group at position 1 sterically clashes with the ortho-hydrogens of the phenyl ring. This forces the phenyl ring to rotate out of plane, breaking full conjugation and causing a hypsochromic (blue) shift relative to the planar 2-phenylbenzimidazole.
-
pH Sensitivity: Benzimidazoles are amphoteric.
-
Acidic pH: Protonation of the pyridinic nitrogen (N3) forms a cation, stabilizing the symmetric resonance structure and typically causing a slight red shift and hyperchromic effect (intensity increase).
-
Basic pH: Deprotonation (formation of anion) can shift
depending on the substituent's ability to delocalize the negative charge.
-
Structure-Property Relationship (SAR) Visualization
The following diagram illustrates the causal link between structural modifications at the C2 position and the resulting spectral shifts.
Figure 1: Decision tree showing how structural modifications to the 2-methylbenzimidazole core alter absorption maxima.
Validated Experimental Protocol
To ensure reproducibility (Trustworthiness), follow this self-validating protocol. This method accounts for the common issue of benzimidazole aggregation and solubility.
Materials
-
Analyte: 2-Substituted methylbenzimidazole derivative (>98% purity).
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid DMF/DMSO if possible as they have high UV cutoffs that may mask shorter wavelength bands.
-
Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh approx. 1-2 mg of the compound.
-
Dissolve in 10 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution (benzimidazoles can form micro-crystals).
-
-
Dilution (Working Standard ~10-50 µM):
-
Take 100 µL of Stock Solution and dilute to 10 mL with pure solvent.
-
Self-Validation Check: The absorbance at
should be between 0.2 and 0.8 AU. If , dilute further to avoid deviations from Beer-Lambert Law.
-
-
Blanking:
-
Fill two cuvettes with pure solvent. Place in sample and reference holders.
-
Run "Auto-Zero" / "Baseline Correction" to subtract solvent absorption.
-
-
Measurement:
-
Scan range: 200 nm to 400 nm .[3]
-
Scan speed: Medium (approx. 200 nm/min) for better resolution of shoulders.
-
-
Data Processing:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for accurate UV-Vis characterization of benzimidazoles.
References
-
BenchChem. (2025).[1] Spectroscopic Properties of Benzimidazoles: A Comparative Guide. Retrieved from
-
Kumar, A., Sinha, H. K., & Dogra, S. K. (1989).[6] Electronic spectrum of bibenzimidazole homologue: effects of solvents and acid concentration. Canadian Journal of Chemistry.[6] Retrieved from
-
University of Toronto. (n.d.). Interpreting UV-Vis Spectra: Woodward-Fieser Rules. Retrieved from
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for UV Filters. Retrieved from
-
SpectraBase. (2025).[7] 2-Methyl-1H-benzimidazole Spectral Data. Retrieved from
-
MPI-Mainz. (2025). UV/VIS Spectral Atlas of Gaseous Molecules. Retrieved from [8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. spectrabase.com [spectrabase.com]
- 8. The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest [uv-vis-spectral-atlas-mainz.org]
A Predictive Guide to the Elemental Analysis of 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the elemental composition of 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole, a substituted benzimidazole derivative. As direct experimental data for this specific compound is not widely available in public literature, indicating its potential novelty, this guide establishes a predictive framework based on the elemental analysis of structurally similar benzimidazole analogues.[1]
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a bromomethyl group at the 2-position and a methyl group at the 6-position is anticipated to modulate the biological activity and physicochemical properties of the parent molecule. Accurate elemental analysis is a fundamental step in verifying the empirical formula and purity of a newly synthesized compound, providing a critical checkpoint before proceeding with further spectroscopic and biological evaluations.
Comparative Elemental Analysis: Theoretical vs. Analogous Experimental Data
The theoretical elemental composition of 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole (Molecular Formula: C₉H₉BrN₂) has been calculated to provide a benchmark for future experimental verification. In the following table, these theoretical values are compared with the experimentally determined elemental analysis data for several closely related benzimidazole derivatives. This comparative approach allows for an informed estimation of the expected experimental outcomes for the title compound.
| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Reference |
| 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole | C₉H₉BrN₂ | Theoretical | 48.02 | 4.03 | 12.45 | |
| 2-Bromo-1-(2-bromomethyl-benzimidazole-1-yl)-ethanone | C₁₀H₈Br₂N₂O | Calculated | 36.15 | 2.40 | 8.43 | [2] |
| Found | 36.05 | 2.28 | 8.35 | [2] | ||
| 1-(2-Bromo-benzoyl)-2-bromomethyl-1H-benzimidazole | C₁₅H₁₀Br₂N₂O | Calculated | 45.28 | 2.83 | 6.60 | [3] |
| Found | 45.19 | 2.79 | 6.54 | [3] | ||
| Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate | C₁₁H₁₁ClN₂O₂ | Calculated | 50.03 | 3.27 | 6.48 | [4] |
| Found | 50.09 | 3.22 | 6.51 | [4] |
This table underscores the importance of achieving experimental results within an acceptable margin of error (typically ±0.4%) of the theoretical values to confirm the identity and purity of the synthesized compound.
Visualizing Structural Relationships
To better understand the comparative framework, the structures of the target compound and its analogues are presented below. The core benzimidazole structure is highlighted, along with the key substitutions that influence their respective elemental compositions.
Caption: Structural relationship of the target compound and its analogues.
Experimental Protocol for Elemental Analysis (CHNX)
The following protocol outlines a standard procedure for the elemental analysis of halogen-containing organic compounds like 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole using a modern automated elemental analyzer.
Principle: The underlying principle of modern elemental analysis is the complete combustion of the organic compound in a high-oxygen environment.[5] The resulting gaseous products (CO₂, H₂O, N₂, and HX, where X is a halogen) are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[6]
Instrumentation: An automated CHNX elemental analyzer.
Materials:
-
2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole (sample)
-
Acetanilide or other suitable standard for calibration
-
Tin or silver capsules for sample weighing
-
High-purity helium (carrier gas)
-
High-purity oxygen (combustion gas)
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. Grind the crystalline sample into a fine powder if necessary.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact mass is critical for accurate quantification.
-
Seal the capsule to ensure no loss of sample.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Run the standard multiple times to ensure the instrument's response is linear and reproducible.
-
-
Combustion:
-
Introduce the encapsulated sample into the combustion chamber of the analyzer.
-
The sample is combusted at a high temperature (typically 900-1100°C) in a stream of pure oxygen. This process ensures the complete conversion of the sample into its elemental gaseous products.
-
-
Reduction and Separation:
-
The combustion gases are passed through a reduction tube (often containing copper) to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen.
-
The resulting gas mixture (CO₂, H₂O, N₂, SO₂, and in this case, HBr) is then passed through a chromatographic column which separates the individual components.
-
-
Detection:
-
The separated gases are detected by a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (helium) as each component elutes from the column.
-
The signal from the TCD is proportional to the concentration of each gas.
-
-
Data Analysis:
-
The instrument's software integrates the peaks corresponding to each gas and, using the calibration data from the standard, calculates the percentage of each element (C, H, N, and Br) in the original sample.
-
Visualizing the Elemental Analysis Workflow
The following diagram illustrates the key stages of the elemental analysis process.
Caption: Workflow for automated elemental analysis.
Conclusion
While direct experimental elemental analysis data for 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole remains to be published, this guide provides a robust predictive framework based on its theoretical composition and comparative data from structurally related analogues. The provided experimental protocol for CHNX analysis outlines a reliable method for researchers to verify the empirical formula and purity of this and other novel benzimidazole derivatives. Adherence to rigorous analytical procedures is essential for the foundational characterization of new chemical entities, ensuring the integrity of subsequent research and development efforts.
References
-
SciSpace. Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. [Online]. Available: [Link]
-
Universal Lab. Basic principles and tests of organic element analysis. [Online]. Available: [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Online]. Available: [Link]
-
ResearchGate. Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. [Online]. Available: [Link]
-
ResearchGate. Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities. [Online]. Available: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
